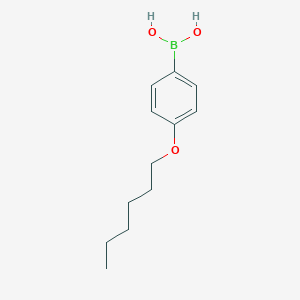

4-Hexyloxyphenylboronic acid

Cat. No. B038556

Key on ui cas rn:

121219-08-7

M. Wt: 222.09 g/mol

InChI Key: XYNVLFGOOWUKQS-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06323373B1

Procedure details

In an apparatus which had been baked out and blanketed with argon, magnesium turnings (1.89 g; 78 mmol) were treated with a crystal of iodine and covered with dried THF. A few drops of 4-hexyloxybromobenzene were then added to the solution without stirring. The Grignard reaction began very quickly and, while stirring, the 4-hexyloxybromobenzene (total amount: 20 g; 78 mmol) was then added dropwise at such a rate that the mixture boiled gently. During this addition, the mixture was diluted with a little THF (total amount: about 100 ml). The mixture was refluxed for 3 hours (only a few flakes of magnesium remaining in the solution) and subsequently allowed to cool. The Grignard solution was transferred to a 250 ml dropping funnel in a countercurrent of protective gas and added dropwise to a solution of trimethyl borate (8.9 g; 9.6 ml; 86 mmol) in 50 ml of dry THF while stirring at −70° C., resulting in formation of a precipitate. The reaction mixture was allowed to warm to RT overnight and was then introduced while stirring into a mixture of 100 g of ice and 3 ml of concentrated sulfuric acid. The organic phase was separated off, the aqueous phase was extracted 3 times with 100 ml each time of chloroform and the combined organic phases were evaporated. The crude product was subsequently recrystallized from hexane. Product: colorless, wax-like solid (11.28 g; 66%); melting point: 84-87° C.

[Compound]

Name

ice

Quantity

100 g

Type

reactant

Reaction Step Seven

Identifiers

|

REACTION_CXSMILES

|

[Mg].II.[CH2:4]([O:10][C:11]1[CH:16]=[CH:15][C:14](Br)=[CH:13][CH:12]=1)[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9].[B:18](OC)([O:21]C)[O:19]C.S(=O)(=O)(O)O>C(OC1C=CC(Br)=CC=1)CCCCC.C1COCC1>[CH2:4]([O:10][C:11]1[CH:16]=[CH:15][C:14]([B:18]([OH:21])[OH:19])=[CH:13][CH:12]=1)[CH2:5][CH2:6][CH2:7][CH2:8][CH3:9]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1.89 g

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Four

|

Name

|

|

|

Quantity

|

20 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCC)OC1=CC=C(C=C1)Br

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Mg]

|

Step Six

|

Name

|

|

|

Quantity

|

9.6 mL

|

|

Type

|

reactant

|

|

Smiles

|

B(OC)(OC)OC

|

|

Name

|

|

|

Quantity

|

50 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

[Compound]

|

Name

|

ice

|

|

Quantity

|

100 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

3 mL

|

|

Type

|

reactant

|

|

Smiles

|

S(O)(O)(=O)=O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

C(CCCCC)OC1=CC=C(C=C1)Br

|

Step Nine

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

without stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The Grignard reaction

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During this addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

while stirring at −70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

resulting in formation of a precipitate

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was then introduced

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated off

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

the aqueous phase was extracted 3 times with 100 ml each time of chloroform

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the combined organic phases were evaporated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was subsequently recrystallized from hexane

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(CCCCC)OC1=CC=C(C=C1)B(O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |